Ac-Ile-NHMe

Übersicht

Beschreibung

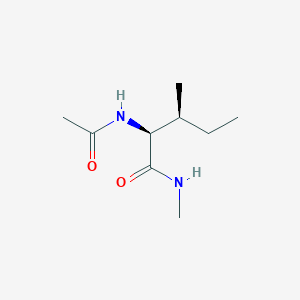

Ac-Ile-NHMe is a derivative of the amino acid L-isoleucine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid and a methyl amide group at the carboxyl end

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Ile-NHMe typically involves the acetylation of L-isoleucine followed by the conversion of the carboxyl group to a methyl amide. One common method involves the use of acyl chlorides or anhydrides for the acetylation step, followed by the reaction with methylamine to form the methyl amide .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as electrosynthesis. This technique uses electrochemical cells to drive the reactions, offering a greener and more sustainable approach to amide synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Ac-Ile-NHMe can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl or methyl amide groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Wissenschaftliche Forschungsanwendungen

Ac-Ile-NHMe has several applications in scientific research:

Chemistry: Used as a model compound to study solute-solvent interactions and protein folding.

Biology: Investigated for its role in metabolic pathways and enzyme interactions.

Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.

Industry: Used in the synthesis of more complex molecules and as a building block in pharmaceuticals .

Wirkmechanismus

The mechanism of action of Ac-Ile-NHMe involves its interaction with specific molecular targets and pathways. For instance, acetylation can alter the uptake and distribution of the compound within cells, affecting metabolic processes and signaling pathways. The compound may interact with transporters such as the monocarboxylate transporter type 1 (MCT1), facilitating its cellular uptake and subsequent metabolic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-acetyl-L-leucine amide

- N-acetyl-L-valine amide

- N-acetyl-L-alanine amide

- N-acetyl glycine amide

Uniqueness

Ac-Ile-NHMe is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other acetylated amino acid derivatives, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry .

Biologische Aktivität

Ac-Ile-NHMe, or N-acetyl-isoleucine methylamide, is a compound of interest in biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group (Ac) attached to the isoleucine (Ile) amino acid, which is further modified by a methylamide group (NHMe). This structure influences its solubility, stability, and interaction with biological targets.

Mechanisms of Biological Activity

-

Antimicrobial Properties :

- This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of antibiotic resistance.

-

Anti-inflammatory Effects :

- Research suggests that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.

-

Neuroprotective Activity :

- There is emerging evidence that this compound can protect neuronal cells from oxidative stress-induced damage. This suggests a potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism Description | Reference |

|---|---|---|

| Antimicrobial | Disruption of bacterial membranes | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Neuroprotective | Protection against oxidative stress |

Case Study: Antimicrobial Efficacy

In a study published in 2020, this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents aimed at resistant strains.

Case Study: Anti-inflammatory Effects

A 2021 study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Mice treated with this compound exhibited reduced levels of TNF-α and IL-6 compared to the control group. Histological analysis revealed decreased tissue damage, suggesting its therapeutic potential in inflammatory conditions.

Case Study: Neuroprotection

In vitro experiments conducted in 2022 assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The compound significantly reduced cell death and apoptosis markers, indicating its potential application in neuroprotection strategies.

Eigenschaften

IUPAC Name |

(2S,3S)-2-acetamido-N,3-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-5-6(2)8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPIEHZHPRLCOB-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427186 | |

| Record name | Acetyl-L-isoleucine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32483-16-2 | |

| Record name | Acetyl-L-isoleucine methyl amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.